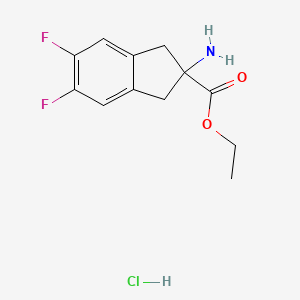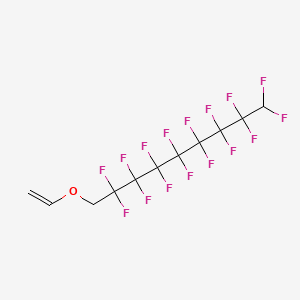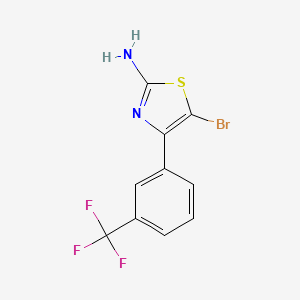![molecular formula C11H14N4 B12090612 Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)
Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a triazole ring substituted by a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine typically involves the reaction of 5-methyl-4-phenyl-1,2,4-triazole with methylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated until the desired product is formed, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-5-phenyl-1,2,4-triazole: A closely related compound with similar structural features.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different functional groups.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A compound with a similar triazole ring but different substituents.
Uniqueness
Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14N4 |
|---|---|
Molekulargewicht |
202.26 g/mol |
IUPAC-Name |
N-methyl-1-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C11H14N4/c1-9-13-14-11(8-12-2)15(9)10-6-4-3-5-7-10/h3-7,12H,8H2,1-2H3 |
InChI-Schlüssel |
MZBPDOOLXWDJFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C2=CC=CC=C2)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amine](/img/structure/B12090557.png)
![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)

![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)
![4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine](/img/structure/B12090589.png)

![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)

